3'-Hydroxy-T-2 toxin
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Overview
Description
The compound [(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[72102,7]dodec-5-ene-12,2’-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate is a complex organic molecule with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the Spiro Structure: The spiro structure is formed through a cyclization reaction, where a linear precursor undergoes intramolecular bonding to create the spiro center.
Introduction of Functional Groups: The hydroxyl, acetoxy, and oxirane groups are introduced through specific reactions such as esterification, epoxidation, and hydroxylation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This includes:
Batch Reactors: Using large-scale batch reactors to carry out the cyclization and functionalization reactions.
Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and consistency.
Quality Control: Employing rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Diols.
Substitution: Compounds with new functional groups replacing the acetoxy groups.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxirane ring, for example, can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl]methyl acetate
- 4-Deacetylneosolaniol
Uniqueness
The uniqueness of [(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate lies in its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit unique biological activities or improved stability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H34O10 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C24H34O10/c1-12-7-16-23(10-30-13(2)25,8-15(12)33-17(27)9-21(4,5)29)22(6)19(32-14(3)26)18(28)20(34-16)24(22)11-31-24/h7,15-16,18-20,28-29H,8-11H2,1-6H3/t15-,16+,18+,19+,20+,22?,23+,24?/m0/s1 |
InChI Key |
MLDQZNYFEGLVAS-IAQSYKHTSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)(C)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)(C)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)(C)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Synonyms |
3'-hydroxy-T-2 toxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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